molecular formula C11H13ClO2S B1398937 2-(Butylsulfanyl)-5-chlorobenzoic acid CAS No. 1248595-24-5

2-(Butylsulfanyl)-5-chlorobenzoic acid

Cat. No.: B1398937
CAS No.: 1248595-24-5
M. Wt: 244.74 g/mol
InChI Key: GAVVBKIWMIWKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butylsulfanyl)-5-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a butylsulfanyl group attached to the second carbon and a chlorine atom attached to the fifth carbon of the benzoic acid ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylsulfanyl)-5-chlorobenzoic acid typically involves the introduction of the butylsulfanyl group and the chlorine atom onto the benzoic acid ring. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative is reacted with butylthiol in the presence of a base. The chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The butylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the butylsulfanyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium amide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated or modified butylsulfanyl derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-(Butylsulfanyl)-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-(Methylsulfanyl)-5-chlorobenzoic acid
  • 2-(Ethylsulfanyl)-5-chlorobenzoic acid
  • 2-(Propylsulfanyl)-5-chlorobenzoic acid

Comparison: 2-(Butylsulfanyl)-5-chlorobenzoic acid is unique due to the length of its butylsulfanyl group, which can influence its physical and chemical properties. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different solubility, reactivity, and biological activity profiles.

Properties

IUPAC Name

2-butylsulfanyl-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2S/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVVBKIWMIWKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Butylsulfanyl)-5-chlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Butylsulfanyl)-5-chlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-(Butylsulfanyl)-5-chlorobenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(Butylsulfanyl)-5-chlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-(Butylsulfanyl)-5-chlorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-(Butylsulfanyl)-5-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.